molecular formula C11H10BrNO2 B13677291 Isopropyl 2-Bromo-5-cyanobenzoate

Isopropyl 2-Bromo-5-cyanobenzoate

Cat. No.: B13677291
M. Wt: 268.11 g/mol
InChI Key: TYTASJSMDQNYKE-UHFFFAOYSA-N
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Description

Isopropyl 2-Bromo-5-cyanobenzoate: is an organic compound with the molecular formula C11H10BrNO2. It is a derivative of benzoic acid, featuring a bromine atom at the 2-position and a cyano group at the 5-position, with an isopropyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-Bromo-5-cyanobenzoate typically involves the bromination of 5-cyanobenzoic acid followed by esterification. One common method includes the bromination of 5-cyanobenzoic acid using bromine in the presence of a catalyst, followed by esterification with isopropanol under acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow-flash chemistry. This method allows for efficient scale-up and precise control of reaction conditions, such as temperature and reaction time. The use of flow microreactors enhances the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Isopropyl 2-Bromo-5-cyanobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted benzoates depending on the nucleophile used.

    Reduction Products: Aminobenzoates.

    Oxidation Products: Carboxylic acids.

Scientific Research Applications

Isopropyl 2-Bromo-5-cyanobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Isopropyl 2-Bromo-5-cyanobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and cyano group are key functional groups that participate in various chemical reactions. The molecular targets and pathways depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

  • Ethyl 2-Bromo-5-cyanobenzoate
  • tert-Butyl 2-Bromo-5-cyanobenzoate
  • Methyl 2-Bromo-5-cyanobenzoate

Comparison: Isopropyl 2-Bromo-5-cyanobenzoate is unique due to its isopropyl ester group, which can influence its reactivity and solubility compared to other esters like ethyl or tert-butyl esters. This uniqueness makes it suitable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

propan-2-yl 2-bromo-5-cyanobenzoate

InChI

InChI=1S/C11H10BrNO2/c1-7(2)15-11(14)9-5-8(6-13)3-4-10(9)12/h3-5,7H,1-2H3

InChI Key

TYTASJSMDQNYKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)C#N)Br

Origin of Product

United States

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